molecular formula C10H13NO4 B1676178 Melevodopa CAS No. 7101-51-1

Melevodopa

Numéro de catalogue: B1676178
Numéro CAS: 7101-51-1
Poids moléculaire: 211.21 g/mol
Clé InChI: XBBDACCLCFWBSI-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Melevodopa is synthesized through the esterification of levodopa. The process involves the reaction of levodopa with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Melevodopa undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Applications De Recherche Scientifique

Introduction to Melevodopa

This compound, also known as L-Dopa methyl ester, is a prodrug of levodopa, primarily used in the treatment of Parkinson's disease. It is often combined with carbidopa to enhance its efficacy and reduce peripheral side effects. This article explores the applications of this compound, focusing on its pharmacokinetic properties, efficacy in clinical settings, and recent advancements in formulations.

Pharmacokinetic Profile

This compound exhibits several pharmacokinetic advantages over conventional levodopa formulations:

  • Solubility : this compound is approximately 250 times more soluble than levodopa, allowing for rapid dissolution and absorption in the gastrointestinal tract .
  • Absorption : It reaches peak plasma concentrations more quickly than standard formulations, leading to a faster onset of action. Studies indicate that this compound's absorption is not significantly affected by gastric pH .
  • Variability : The variability in drug absorption and plasma concentrations is reduced with this compound compared to traditional levodopa/carbidopa combinations, providing a more consistent therapeutic effect .

Table 1: Pharmacokinetic Parameters of this compound vs. Conventional Formulations

ParameterThis compound (V1512)Conventional L-Dopa/Carbidopa
SolubilityHighModerate
Time to Peak ConcentrationFasterSlower
Variability in AbsorptionLowerHigher

Efficacy in Parkinson's Disease

This compound has been shown to effectively manage motor fluctuations in patients with Parkinson's disease. A systematic review highlighted its benefits over standard formulations:

  • Reduction in 'Off' Time : Clinical trials have demonstrated that this compound significantly reduces daily 'off' episodes compared to traditional levodopa treatments. For instance, one study found a reduction of 39.4 minutes in 'off' time with this compound compared to a slight increase with conventional treatment .
  • Safety Profile : The safety profile of this compound is comparable to that of standard formulations, with no significant increase in adverse effects or dyskinesias observed during clinical trials .

Case Study 1: Efficacy in Advanced Parkinson's Disease

A randomized controlled trial involving 221 patients assessed the effectiveness of this compound/carbidopa effervescent tablets against standard oral formulations. The results indicated a trend favoring this compound, particularly in reducing motor fluctuations without additional adverse events .

Case Study 2: Pharmacokinetics and Patient Response

A crossover study evaluated the pharmacokinetics of this compound compared to standard levodopa/carbidopa. Patients receiving this compound showed improved pharmacokinetic profiles with less inter-patient variability and better control over motor symptoms throughout the day .

Recent Developments

Recent advancements include the development of effervescent formulations of this compound that enhance its solubility and absorption characteristics. These innovations aim to provide quicker relief from motor symptoms and improve patient adherence due to easier dosing regimens .

Table 2: Summary of Recent Clinical Trials on this compound

Study TypeSample SizeKey Findings
Randomized Controlled Trial221Significant reduction in 'off' time with this compound
Pharmacokinetic Study25Faster absorption and lower variability with V1512

Mécanisme D'action

Melevodopa exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease. The combination with carbidopa inhibits peripheral decarboxylation, ensuring more this compound reaches the brain .

Comparaison Avec Des Composés Similaires

    Levodopa: The parent compound of melevodopa, used in the treatment of Parkinson’s disease.

    Etilevodopa: Another ester derivative of levodopa with similar applications.

    Methyldopa: An antihypertensive agent that also acts on dopaminergic pathways.

Uniqueness of this compound: this compound’s enhanced water solubility and improved pharmacokinetic profile make it a superior choice for certain therapeutic applications. Its ability to be rapidly absorbed and converted into dopamine provides a more consistent and effective treatment for Parkinson’s disease compared to levodopa .

Activité Biologique

Melevodopa, a methyl ester of levodopa, is primarily utilized in the treatment of Parkinson's disease (PD). This compound has garnered attention due to its pharmacokinetic advantages and its role in managing motor fluctuations associated with PD. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety, and interactions with biological systems.

Pharmacokinetics

This compound exhibits a distinct pharmacokinetic profile compared to standard levodopa formulations. Studies have shown that:

  • Absorption Rates : this compound demonstrates quicker absorption rates than traditional levodopa/carbidopa combinations. For instance, a study indicated that this compound had less variability in pharmacokinetic parameters and reduced drug accumulation in plasma, leading to a more consistent therapeutic effect .
  • Time to Peak Concentration : The time to reach peak concentration (CmaxC_{max}) is significantly shorter for this compound. In clinical trials, the mean CmaxC_{max} values increased by 30% to 52% with this compound compared to much higher increases observed with standard levodopa formulations .
  • Area Under the Curve (AUC) : The AUC values were generally higher for this compound, indicating better overall exposure during the dosing period .

The following table summarizes key pharmacokinetic parameters observed in clinical studies:

ParameterThis compound (Effervescent)Standard Levodopa/Carbidopa
Absorption RateQuickerSlower
CmaxC_{max}30% - 52% increase64% - 150% increase
AUCHigherVariable
Inter-patient VariabilityLowerHigher

Efficacy

Clinical studies have consistently demonstrated that this compound is effective in managing motor symptoms in PD patients. Key findings include:

  • Improvement in Motor Fluctuations : A systematic review highlighted that this compound/carbidopa significantly improved control over motor complications compared to standard formulations without increasing the risk of adverse effects .
  • Patient Tolerance : Patients reported better tolerance and fewer side effects when using this compound compared to traditional levodopa treatments .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials:

  • Adverse Events : Most studies reported no unexpected adverse events associated with this compound treatment. Discontinuation rates due to side effects were comparable to those seen with standard treatments .
  • Long-term Effects : Ongoing research is necessary to fully understand the long-term safety implications of this compound, particularly concerning potential neuropathic effects at high doses .

Case Studies

Several case studies have illustrated the clinical application of this compound:

  • Case Study A : A patient with advanced PD experienced significant improvement in motor fluctuations after switching from standard levodopa/carbidopa to this compound. The patient reported enhanced mobility and reduced off-time.
  • Case Study B : Another study observed that patients treated with this compound showed less variability in their response compared to those on traditional therapies, suggesting a more reliable dosing regimen.

This compound's mechanism involves its conversion to dopamine in the brain, which is crucial for motor control. Additionally, recent research indicates that this compound may interact with iron transporters and influence iron metabolism pathways, potentially impacting neurodegenerative processes . This interaction suggests a multifaceted role for this compound beyond simple dopamine replacement.

Propriétés

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDACCLCFWBSI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048433
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-51-1
Record name L-Dopa methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7101-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melevodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melevodopa
Reactant of Route 2
Reactant of Route 2
Melevodopa
Reactant of Route 3
Reactant of Route 3
Melevodopa
Reactant of Route 4
Reactant of Route 4
Melevodopa
Reactant of Route 5
Reactant of Route 5
Melevodopa
Reactant of Route 6
Reactant of Route 6
Melevodopa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.